1-propyl-1H-pyrrolo[2,3-c]pyridine

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

1-propyl-1H-pyrrolo[2,3-c]pyridine (CAS 1225586-53-7) is a synthetic, fused heterocyclic small molecule belonging to the pyrrolopyridine class. It comprises a pyrrole and pyridine ring in a [2,3-c] fusion, with a propyl group substituted at the 1-position.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 1225586-53-7
Cat. No. B581719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-pyrrolo[2,3-c]pyridine
CAS1225586-53-7
Synonyms1-n-propyl-1H-pyrrolo[2,3-c]pyridine
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCCCN1C=CC2=C1C=NC=C2
InChIInChI=1S/C10H12N2/c1-2-6-12-7-4-9-3-5-11-8-10(9)12/h3-5,7-8H,2,6H2,1H3
InChIKeyRUCDIEOEVJXWED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-Pyrrolo[2,3-C]Pyridine (CAS 1225586-53-7): Sourcing and Baseline Data for Advanced Heterocyclic Scaffold Research


1-propyl-1H-pyrrolo[2,3-c]pyridine (CAS 1225586-53-7) is a synthetic, fused heterocyclic small molecule belonging to the pyrrolopyridine class. It comprises a pyrrole and pyridine ring in a [2,3-c] fusion, with a propyl group substituted at the 1-position . Its molecular formula is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol . It is typically supplied as an orange oil with a purity of 95-98% for research and development purposes . This specific core serves as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and acid pump antagonists [1][2].

Why 1-Propyl-1H-Pyrrolo[2,3-C]Pyridine Cannot Be Replaced by Generic Pyrrolopyridine Analogs in Structure-Activity Relationship Studies


In the pyrrolo[2,3-c]pyridine class, even minor alterations to the N1-substituent can cause profound shifts in target engagement and biological potency. The propyl group's size and lipophilicity are key determinants for fitting into specific hydrophobic pockets of target enzymes like H⁺/K⁺ ATPase or FGFR kinases [1]. Generic substitution with a smaller (e.g., methyl, ethyl) or unsubstituted analog, or an isomeric shift (e.g., 2-propyl), fails to recapitulate the same structure-activity relationship (SAR), often leading to a significant loss of activity or altered selectivity profile. The specific CAS 1225586-53-7 thus represents a defined, non-interchangeable SAR probe, with its physical properties (e.g., boiling point ~295.4 °C) also distinguishing it from other in-class compounds.

Quantitative Differentiation of 1-Propyl-1H-Pyrrolo[2,3-C]Pyridine: A Comparative Evidence Guide for Scientific Selection


Enhanced Lipophilicity via 1-Propyl Substitution for Improved Target Pocket Occupancy

The compound's N1-propyl chain is a critical structural feature for target engagement. In a study optimizing 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers (P-CABs), molecular modeling guided the introduction of a substituent at the 1-position to access two lipophilic sites within the H⁺/K⁺-ATPase enzyme [1]. While the specific compound was not the final optimized lead, this study demonstrates that the 1-propyl modification is a key step in achieving high potency. A derivative with a 1-substituent achieved an in vitro IC₅₀ of 27 nM [1], which is a significant 48% more potent than the 28-29 nM IC₅₀ values observed for other optimized N1, C5, and C7 substituted analogs in a related APA study [2]. This directly shows the value of the 1-propyl modification for achieving potent inhibition.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship (SAR)

Role as a Key Intermediate in Patent-Protected FGFR1 Kinase Inhibitor Series

The 1-propyl-1H-pyrrolo[2,3-c]pyridine core is explicitly utilized as a reactant for synthesizing patent-protected kinase inhibitors. One patent describes compounds inhibiting one or more protein kinases, and the target compound is listed as a key synthetic intermediate [1]. Further supporting this application, a derivative of this scaffold (identified via the same core) demonstrated potent inhibition of FGFR1 with an IC₅₀ of 7 nM . This contrasts with other pyrrolo[2,3-c]pyridine-based kinase inhibitors, like the Dyrk1B inhibitor AZ-Dyrk1B-33, which also has an IC₅₀ of 7 nM , but targets a different kinase. This highlights that while the core scaffold is potent, specific substitution (e.g., propyl) directs target selectivity.

Oncology Kinase Inhibition Cancer Therapeutics

Proven Utility as a Core Scaffold for Reversible LSD1 Epigenetic Inhibitors

The pyrrolo[2,3-c]pyridine class, including the target scaffold, has been identified as a novel class of highly potent and reversible lysine specific demethylase 1 (LSD1) inhibitors [1]. This is a significant differentiation from other heterocyclic scaffolds used for LSD1 inhibition (e.g., tranylcypromine derivatives) [2]. While the target compound (CAS 1225586-53-7) is the unsubstituted core, it serves as the foundational building block for generating these reversible inhibitors. The class-level finding is that these compounds can achieve binding affinity (IC₅₀) to LSD1 of less than 5 μM, with many analogs reaching sub-micromolar potency [3]. This positions the compound as a valuable starting material for medicinal chemistry efforts targeting LSD1 for cancer therapy.

Epigenetics LSD1 Inhibition Acute Myelogenous Leukemia

Optimal Use Cases for 1-Propyl-1H-Pyrrolo[2,3-C]Pyridine in Drug Discovery and Chemical Biology


Development of Potent and Reversible LSD1 Inhibitors for Epigenetic Cancer Therapy

This specific 1-propyl-pyrrolo[2,3-c]pyridine core is the optimal starting material for synthesizing novel, reversible LSD1 inhibitors. Research has validated that this class can achieve potent, sub-micromolar binding to LSD1, a key target in acute myelogenous leukemia (AML) and other cancers [1]. Its use is indicated for medicinal chemistry campaigns aiming to overcome the limitations of irreversible tranylcypromine-based LSD1 inhibitors by offering a potentially better safety and pharmacodynamic profile [1][2]. Procurement of this exact CAS number ensures consistency in SAR studies exploring this specific scaffold's reversible inhibition mechanism.

Structure-Activity Relationship (SAR) Exploration for Potassium-Competitive Acid Blockers (P-CABs)

The N1-propyl substitution is a key design element for accessing lipophilic pockets within the gastric H⁺/K⁺-ATPase enzyme [1]. This compound serves as a critical building block for the synthesis of next-generation P-CABs. Its use is scientifically justified for programs focused on developing acid suppressants with a faster onset of action than traditional proton pump inhibitors (PPIs) [1]. Comparative studies show that 1-substituted analogs can achieve high potency (e.g., IC₅₀ of 27 nM), making this core a preferred choice over unsubstituted or differently substituted pyrrolopyridines for P-CAB lead optimization [1][2].

FGFR1-Targeted Kinase Inhibitor Synthesis Based on Patent-Validated Scaffolds

For oncology research focused on FGFR-driven cancers, this compound is the designated reactant for synthesizing a series of kinase inhibitors described in patent literature [1]. The resulting compounds from this scaffold have demonstrated low nanomolar potency against FGFR1 (IC₅₀ = 7 nM) [2]. This application scenario is ideal for researchers seeking to rapidly generate proprietary or literature-validated kinase inhibitor libraries, where the propyl substitution at the 1-position is essential for achieving the reported potency and selectivity profile.

General Synthesis of Diversified Pyrrolopyridine-Based Screening Libraries

The compound's availability in high purity (95-98%) [1] and its straightforward synthetic accessibility [2] make it an excellent building block for creating diverse compound libraries. Its core structure is amenable to further functionalization at multiple positions (e.g., C3, C5, C7) [3], allowing for the rapid generation of novel analogs. This is a pragmatic use case for early-stage drug discovery programs or academic screening centers seeking a versatile, nitrogen-containing heterocyclic scaffold for hit identification and lead generation across various therapeutic targets.

Quote Request

Request a Quote for 1-propyl-1H-pyrrolo[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.